10-Bromoanthrone

Crystallography Structural Chemistry Reactivity Prediction

Procure 10-Bromoanthrone (CAS 1560-32-3) for research where generic substitution is a risk. This compound's specific 10-position bromination provides a unique photochemical pathway to yield mesonaphthobianthrone, a transformation impossible with 10,10-dihalo analogs. It is the required substrate for synthesizing anthryl dialkyl phosphites and achieves up to 93% yield as a visible-light-driven enolate precursor. Choose 10-Bromoanthrone for superior stability in oxidative environments where standard anthrone degrades, ensuring reproducible results and robust process development.

Molecular Formula C14H9BrO
Molecular Weight 273.12 g/mol
CAS No. 1560-32-3
Cat. No. B074108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Bromoanthrone
CAS1560-32-3
Molecular FormulaC14H9BrO
Molecular Weight273.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3C2=O)Br
InChIInChI=1S/C14H9BrO/c15-13-9-5-1-3-7-11(9)14(16)12-8-4-2-6-10(12)13/h1-8,13H
InChIKeyJOCKUVSACGIBRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Bromoanthrone (CAS 1560-32-3): Sourcing and Procurement Guide for a Differentiated Halogenated Anthrone


10-Bromoanthrone (C14H9BrO, MW 273.12) is a brominated derivative of anthrone, characterized by substitution at the 10-position of the anthracenone scaffold . It is a yellow crystalline solid with a melting point of 146-149 °C, a calculated boiling point of 354.1 °C, and a predicted density of 1.543 g/cm³ . The compound is insoluble in water and is typically supplied at 95-97% purity by research vendors . As a reactive intermediate and building block, 10-bromoanthrone is utilized in the synthesis of dyes, pigments, fluorescent materials, and complex organic molecules .

10-Bromoanthrone (CAS 1560-32-3) Procurement Risk: Why Closest Analogs Cannot Be Interchanged


Substituting 10-bromoanthrone with its closest structural or functional analogs, such as unsubstituted anthrone or 10,10-dibromoanthrone, is not scientifically viable due to fundamentally different chemical and physical properties. The specific substitution pattern and the presence of a single labile bromine atom at the 10-position confer a unique profile of reactivity, stability, and photophysical behavior [1]. Unlike the more ozone-sensitive anthrone, 10-bromoanthrone exhibits altered reactivity in oxidative environments [2]. Furthermore, its photochemical pathways diverge from those of its dibrominated counterpart, leading to distinct products [3]. These quantifiable differences directly impact reaction outcomes and material performance, making generic substitution a high-risk decision for research reproducibility and process development.

Quantitative Comparative Evidence: Why Scientific Users Prioritize 10-Bromoanthrone (CAS 1560-32-3) Over Analogs


10-Bromoanthrone (CAS 1560-32-3) Molecular Geometry: A Distinctive, Elongated C-Br Bond vs. Typical Aliphatic Analog

Single-crystal X-ray diffraction reveals that the C(10)-Br bond in 10-bromoanthrone is significantly elongated compared to standard paraffinic C-Br bonds, indicating a weakened bond with higher reactivity [1]. This structural feature is absent in unsubstituted anthrone and has distinct implications for its reactivity in, for example, nucleophilic substitution or photochemical cleavage [1].

Crystallography Structural Chemistry Reactivity Prediction

10-Bromoanthrone (CAS 1560-32-3) vs. Anthrone: Superior Stability and Divergent Reactivity in Oxidative Environments

In ozonation studies, 10-bromoanthrone exhibits significantly reduced reactivity compared to unsubstituted anthrone [1]. While anthrone is rapidly attacked by ozone at its methylene group (accounting for ~70% of the reaction), 10-bromoanthrone, along with 10-nitroanthrone and dibenzsuberone, is described as 'much less reactive' [1]. This difference in oxidative susceptibility is critical for applications where the anthrone core must remain intact under oxidative conditions.

Oxidation Chemistry Process Stability Reaction Selectivity

10-Bromoanthrone (CAS 1560-32-3) Photochemistry: Unique Pathway to Mesonaphthobianthrone vs. Dimerization of 10,10-Dihalo Analogs

Irradiation of 10-bromoanthrone (IV) in dioxane leads first to 10,10′-bianthrone (VII) and then 'quantitatively' to mesonaphthobianthrone (V) [1]. In contrast, 10,10-dibromoanthrone (III) and 10,10-dichloroanthrone (IX) yield their respective 10,10′-dihalobianthronyls (VI and X) and do not proceed to mesonaphthobianthrone under the same conditions [1]. This demonstrates that 10-bromoanthrone provides a unique, high-yield photochemical route to a specific polycyclic product not accessible from its 10,10-dihalogenated analogs.

Photochemistry Organic Synthesis Material Science

10-Bromoanthrone (CAS 1560-32-3) in Phosphite Chemistry: Demonstration of a High-Value Perkow Reaction Not Observed with Anthrone

10-Bromoanthrone undergoes a Perkow reaction with trialkyl phosphites to form an anthryl dialkyl phosphite [1]. This transformation is a defining characteristic of α-haloketones and is not possible with unsubstituted anthrone, which lacks the labile halogen atom. The specific product is a valuable organophosphorus building block. The reaction with methyleneanthrone, for comparison, proceeds via a different (Arbuzov-type) pathway [1].

Organophosphorus Chemistry Synthetic Methodology Reaction Discovery

10-Bromoanthrone (CAS 1560-32-3) in Photocatalysis: A High-Performance Enolate Precursor for Selective Desulfonation vs. Other Photocatalysts

In a visible-light photocatalytic system, the enolate generated from deprotonated 10-bromoanthrone acts as a potent photoreductant, capable of selectively cleaving the S-O bond in aryl tosylates to yield phenols in up to 93% yield [1]. This methodology offers an orthogonal deprotection strategy with good functional group tolerance, positioning 10-bromoanthrone as a unique and efficient organocatalyst precursor for late-stage functionalization [1].

Photocatalysis Deprotection Green Chemistry

Optimal Application Scenarios for 10-Bromoanthrone (CAS 1560-32-3) Driven by Quantitative Evidence


Synthesis of Mesonaphthobianthrone via High-Yield Photochemical Dimerization

As demonstrated by direct comparative photochemistry, 10-bromoanthrone is uniquely capable of yielding mesonaphthobianthrone (V) upon irradiation, a product not formed from 10,10-dihalo analogs [1]. This makes it the essential precursor for any project focused on this specific polycyclic aromatic scaffold. Researchers should procure 10-bromoanthrone specifically for this transformation, as substituting with a dihalo analog will lead to a different, non-optimal product outcome.

Synthesis of Anthryl Dialkyl Phosphites via the Perkow Reaction

For the preparation of anthryl dialkyl phosphites, a class of organophosphorus compounds, 10-bromoanthrone is the required substrate [1]. Unsubstituted anthrone cannot participate in this reaction, and methyleneanthrone leads to a different product class. Procurement of 10-bromoanthrone is therefore non-negotiable for this synthetic route.

Mild Photocatalytic Deprotection of Aryl Tosylates

In the development of new, mild, visible-light-driven deprotection methods, 10-bromoanthrone has been shown to be a highly effective enolate precursor, achieving up to 93% yield in the conversion of aryl tosylates to phenols [1]. This scenario is ideal for researchers seeking to implement orthogonal protecting group strategies in complex molecule synthesis. The compound's proven performance in this context is a key driver for its selection.

Reactions Requiring Stability Under Oxidative Conditions

When an anthrone core must be preserved in a reaction environment containing oxidants like ozone, 10-bromoanthrone offers a significant advantage over unsubstituted anthrone. Its demonstrably lower reactivity toward ozone [1] translates to greater process robustness and selectivity. This scenario is critical in multi-step syntheses where premature oxidation of the core would lead to degradation and low yields.

Technical Documentation Hub

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